molecular formula C23H21ClN4O4 B11092447 1-[(4-Chlorophenyl)(phenyl)methyl]-4-(2,4-dinitrophenyl)piperazine

1-[(4-Chlorophenyl)(phenyl)methyl]-4-(2,4-dinitrophenyl)piperazine

Cat. No.: B11092447
M. Wt: 452.9 g/mol
InChI Key: XHQXZQNNSOIKLI-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)(phenyl)methyl]-4-(2,4-dinitrophenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorophenyl, a phenylmethyl, and a 2,4-dinitrophenyl group. Piperazine derivatives are known for their diverse pharmacological activities, making them significant in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Chlorophenyl)(phenyl)methyl]-4-(2,4-dinitrophenyl)piperazine typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution Reactions: The piperazine core is then subjected to nucleophilic substitution reactions to introduce the 4-chlorophenyl and phenylmethyl groups. This can be achieved using appropriate aryl halides in the presence of a base such as potassium carbonate.

    Nitration: The final step involves the nitration of the phenyl ring to introduce the 2,4-dinitrophenyl group. This is typically done using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is crucial to minimize impurities and optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chlorophenyl)(phenyl)methyl]-4-(2,4-dinitrophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting nitro groups to amino groups.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration, and sulfuric acid for sulfonation.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1-[(4-Chlorophenyl)(phenyl)methyl]-4-(2,4-dinitrophenyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its pharmacological properties, including potential anti-allergic, anti-inflammatory, and anti-cancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)(phenyl)methyl]-4-(2,4-dinitrophenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. For example, its anti-allergic activity may be attributed to its ability to block histamine receptors, thereby preventing allergic reactions.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-Chlorophenyl)(phenyl)methyl]piperazine: Lacks the 2,4-dinitrophenyl group, which may result in different pharmacological properties.

    4-(2,4-Dinitrophenyl)piperazine: Lacks the 4-chlorophenyl and phenylmethyl groups, potentially altering its chemical reactivity and biological activity.

Uniqueness

1-[(4-Chlorophenyl)(phenyl)methyl]-4-(2,4-dinitrophenyl)piperazine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both electron-withdrawing (nitro) and electron-donating (chlorophenyl) groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C23H21ClN4O4

Molecular Weight

452.9 g/mol

IUPAC Name

1-[(4-chlorophenyl)-phenylmethyl]-4-(2,4-dinitrophenyl)piperazine

InChI

InChI=1S/C23H21ClN4O4/c24-19-8-6-18(7-9-19)23(17-4-2-1-3-5-17)26-14-12-25(13-15-26)21-11-10-20(27(29)30)16-22(21)28(31)32/h1-11,16,23H,12-15H2

InChI Key

XHQXZQNNSOIKLI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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